hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid
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Overview
Description
Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique combination of functional groups, including hydroxyl, oxo, sulfanylidene, and sulfane, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid typically involves multiple steps, each requiring specific reagents and conditions. The process may begin with the preparation of intermediate compounds, followed by their sequential transformation into the final product. Common synthetic routes may include:
Hydroxylation: Introduction of hydroxyl groups using oxidizing agents.
Oxo Formation: Incorporation of oxo groups through oxidation reactions.
Sulfanylidene and Sulfane Addition: Introduction of sulfur-containing groups using sulfur-based reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sulfanyl groups may yield sulfoxides or sulfones, while reduction of oxo groups may produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As a precursor for the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism by which hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of target enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Redox Reactions: Participating in redox reactions that influence cellular processes.
Comparison with Similar Compounds
Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane derivatives: Compounds with variations in the functional groups or substituents.
Sulfanylpropanoic acid analogs: Compounds with similar core structures but different functional groups.
Properties
Molecular Formula |
C9H19NO6S3 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
hydroxy-methyl-oxo-sulfanylidene-λ6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C8H15NO4S.CH4O2S2/c1-8(2,3)13-7(12)9-5(4-14)6(10)11;1-5(2,3)4/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11);1H3,(H,2,3,4)/t5-;/m0./s1 |
InChI Key |
JFZKLNDNDWBVTL-JEDNCBNOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CS)C(=O)O.CS(=O)(=S)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CS)C(=O)O.CS(=O)(=S)O |
Origin of Product |
United States |
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